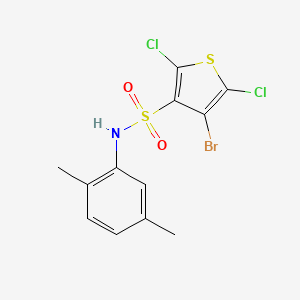![molecular formula C25H29PS B14174791 (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane CAS No. 922165-29-5](/img/structure/B14174791.png)
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a butyl chain, which is further substituted with a sulfanyl group attached to a 3,5-dimethylphenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane typically involves the following steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 3,5-dimethylbenzyl chloride with sodium sulfide to form 3,5-dimethylbenzyl sulfide.
Alkylation: The 3,5-dimethylbenzyl sulfide is then alkylated with 1-bromobutane under basic conditions to yield (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl) bromide.
Phosphination: Finally, the (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl) bromide is reacted with diphenylphosphine in the presence of a base such as sodium hydride to produce the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form the corresponding phosphine oxide.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Coordination: The phosphane group can coordinate to transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in the presence of suitable solvents like dichloromethane or toluene.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Coordination: Metal-phosphane complexes are the primary products.
Aplicaciones Científicas De Investigación
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane has several scientific research applications:
Catalysis: It serves as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane largely depends on its role in specific applications:
Catalysis: As a ligand, it facilitates the formation of active catalytic species by coordinating to metal centers, thereby enhancing the reactivity and selectivity of the catalyst.
Biological Activity: If it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their function through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}ethyl)(diphenyl)phosphane: A structurally similar compound with a shorter alkyl chain.
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(phenyl)phosphane: A derivative with one phenyl group replaced by an alkyl group.
Uniqueness
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane is unique due to its specific combination of functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in catalysis, offering different reactivity and selectivity profiles compared to other phosphane ligands.
Propiedades
Número CAS |
922165-29-5 |
|---|---|
Fórmula molecular |
C25H29PS |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-[(3,5-dimethylphenyl)methylsulfanyl]butyl-diphenylphosphane |
InChI |
InChI=1S/C25H29PS/c1-4-25(27-19-22-16-20(2)15-21(3)17-22)18-26(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-17,25H,4,18-19H2,1-3H3 |
Clave InChI |
RAIUXQXGLFGFBD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)SCC3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


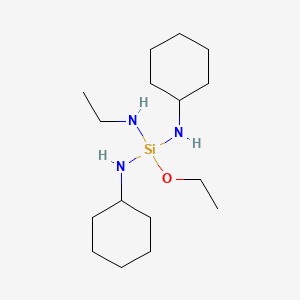
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
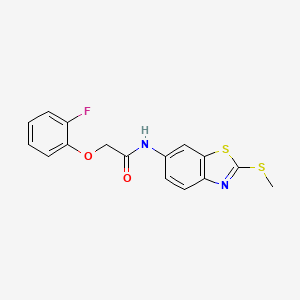
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)

![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
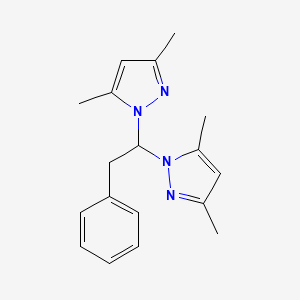
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
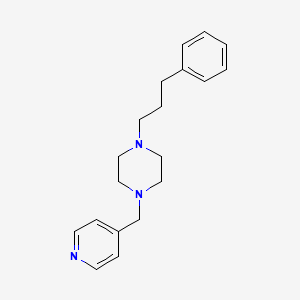
![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
